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Compound of Interest

Compound Name: PKR-IN-C16

Cat. No.: B1668176 Get Quote

Introduction

PKR-IN-C16, also known as C16 or Imoxin, is a potent and selective inhibitor of the double-

stranded RNA-dependent protein kinase (PKR).[1][2][3] As an ATP-binding site-directed small

molecule, it effectively blocks the autophosphorylation of PKR, a key regulator of cellular stress

responses, inflammation, and apoptosis.[1][4][5] These application notes provide a

comprehensive overview of the in vivo applications of PKR-IN-C16, including recommended

dosages, experimental protocols, and insights into its mechanism of action for researchers in

drug development and related scientific fields.

Quantitative Data Summary
The following table summarizes the effective dosages of PKR-IN-C16 used in various in vivo

models. The primary route of administration in these studies is intraperitoneal (i.p.) injection.
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Animal Model Condition Dosage
Dosing
Regimen

Key Findings

Normotensive

Wistar Rats

Excitotoxic

Neuroinflammati

on (Quinolinic

Acid-induced)

60 or 600 µg/kg

i.p. injection 24h

and 2h before,

and 24h after QA

injection.

Reduced

neuronal loss,

decreased IL-1β

levels, and

inhibited

apoptosis at 600

µg/kg.[6][7]

C57BL/6J Mice

Sepsis-induced

Acute Kidney

Injury (LPS-

induced)

Not specified,

vehicle or C16

i.p. injection 1h

before LPS

challenge.

Attenuated renal

inflammation and

injury by

inhibiting NF-κB

activation and

NLRP3-mediated

pyroptosis.[8][9]

Neonatal Rats

(P7)

Hypoxia-

Ischemia Brain

Injury

100 µg/kg

Single i.p.

injection

immediately after

hypoxic

exposure.

Reduced brain

infarct volume,

decreased

neuronal

apoptosis, and

alleviated

neuroinflammatio

n.[10]

Mouse Xenograft

Model

Hepatocellular

Carcinoma
300 µg/kg/day

i.p. injection daily

for 4 weeks.

Suppressed

tumor growth

and

angiogenesis.[1]

Hypoxic-

Ischemic Rat

Model

Ischemia 100 µg/kg i.p. injection.

Notably

decreased infarct

volume and

apoptosis rate

one day after

injection.[1]
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Experimental Protocols
1. Preparation of PKR-IN-C16 for In Vivo Administration

Vehicle Formulation: A common method for preparing PKR-IN-C16 for intraperitoneal

injection involves first dissolving the compound in a minimal amount of dimethyl sulfoxide

(DMSO) to create a stock solution.[6][10] This stock solution is then further diluted with a

suitable vehicle such as saline, corn oil, or a mixture of PEG300, Tween-80, and saline to

achieve the desired final concentration.[6] It is recommended to prepare the working solution

fresh on the day of use.[6]

Example Formulation 1 (Saline-based):

Prepare a 10 mg/mL stock solution of PKR-IN-C16 in DMSO.

For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of

PEG300 and mix thoroughly.

Add 50 µL of Tween-80 and mix again.

Finally, add 450 µL of saline to reach the final volume of 1 mL.[6]

Example Formulation 2 (Corn oil-based):

Prepare a 10 mg/mL stock solution of PKR-IN-C16 in DMSO.

For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn

oil and mix thoroughly.[6]

Example Formulation 3 (Simple dilution):

Dissolve PKR-IN-C16 in 0.5% DMSO.[10]

Storage: The stock solution of PKR-IN-C16 in DMSO can be stored at -20°C for up to 6

months or at -80°C for up to one year.[6]

2. Administration Protocol for Neuroinflammation Model (Rat)
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Animal Model: Male Wistar rats.

Induction of Neuroinflammation: Unilateral striatal injection of quinolinic acid (QA).[6][7]

PKR-IN-C16 Administration:

Prepare PKR-IN-C16 at the desired concentration (e.g., 600 µg/kg) in the chosen vehicle.

Administer the solution via intraperitoneal injection at three time points: 24 hours before, 2

hours before, and 24 hours after the QA injection.[6][7]

Endpoint Analysis: Assess neuronal loss, apoptosis (e.g., cleaved caspase-3 staining), and

inflammatory markers (e.g., IL-1β levels) in the striatum.[6][7]

3. Administration Protocol for Sepsis-Induced Acute Kidney Injury Model (Mouse)

Animal Model: C57BL/6J mice.

Induction of AKI: Intraperitoneal injection of Lipopolysaccharide (LPS).[8][9]

PKR-IN-C16 Administration:

Prepare PKR-IN-C16 in a suitable vehicle.

Administer the solution via intraperitoneal injection one hour before the LPS challenge.[8]

[9]

Endpoint Analysis: Evaluate renal function, histopathological damage, and levels of pro-

inflammatory cytokines and pyroptosis-related proteins in the kidney tissue.[8][9]

Mechanism of Action and Signaling Pathways
PKR-IN-C16 exerts its effects by inhibiting the PKR signaling pathway, which has downstream

consequences on inflammation and apoptosis.

PKR/eIF2α Signaling Pathway
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PKR activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).

This phosphorylation event inhibits protein synthesis as a cellular stress response. PKR-IN-
C16, by inhibiting PKR, prevents the phosphorylation of eIF2α, thereby rescuing translation

inhibition.
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Caption: PKR/eIF2α signaling pathway and its inhibition by PKR-IN-C16.

PKR, NF-κB, and NLRP3 Inflammasome Pathway

PKR can also activate the NF-κB pathway, a central regulator of inflammation, by interacting

with the IKK complex.[8] Furthermore, activated PKR can promote the activation of the NLRP3

inflammasome, leading to the maturation and release of pro-inflammatory cytokines IL-1β and
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IL-18 through caspase-1 activation, a process known as pyroptosis.[8][9] PKR-IN-C16 can

suppress these inflammatory cascades.
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Click to download full resolution via product page

Caption: PKR-mediated activation of NF-κB and NLRP3 inflammasome pathways.

Experimental Workflow
The following diagram outlines a general experimental workflow for in vivo studies using PKR-
IN-C16.
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Caption: General experimental workflow for in vivo studies with PKR-IN-C16.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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